Species-Dependent H3 Receptor Affinity: Thioperamide Exhibits a ~14.5-Fold Human/Rat Potency Gap Not Shared by Clobenpropit
In radioligand competition binding assays using [3H]Nα-methylhistamine at recombinant receptors, thioperamide displays a pronounced species-dependent affinity shift: Ki = 4 nM at the rat H3 receptor versus Ki = 58 nM at the human H3 receptor, representing a 14.5-fold loss of potency at the human ortholog [1]. By contrast, the structurally related imidazole H3 antagonist clobenpropit shows Ki = 0.4 nM (rat) and 0.6 nM (human), a mere 1.5-fold difference [1]. This species-divergent pharmacology is not observed for histamine, (R)α-methylhistamine, or proxyfan, which are nearly equipotent across species [1]. Consequently, thioperamide is an essential tool for explicitly validating whether an H3-dependent phenotype observed in rodent models translates to the human receptor, and it serves as a critical reference compound for calibrating species-selectivity screens in H3 drug discovery programs.
| Evidence Dimension | H3 receptor binding affinity (Ki) at recombinant rat vs. human receptors |
|---|---|
| Target Compound Data | Thioperamide: rat H3 Ki = 4 nM; human H3 Ki = 58 nM (14.5-fold human/rat ratio) |
| Comparator Or Baseline | Clobenpropit: rat H3 Ki = 0.4 nM; human H3 Ki = 0.6 nM (1.5-fold ratio); Histamine, (R)α-methylhistamine, proxyfan: near-equipotent across species |
| Quantified Difference | Thioperamide human/rat affinity ratio = 14.5 vs. clobenpropit ratio = 1.5; thioperamide is 14.5-fold less potent at human than rat H3, whereas clobenpropit maintains consistent potency |
| Conditions | [3H]Nα-methylhistamine competition binding at recombinant rat and human H3 receptors stably expressed in SK-N-MC cells (Lovenberg et al., 2000) |
Why This Matters
This uniquely large species potency gap means thioperamide cannot be replaced by clobenpropit or other equipotent H3 ligands in any experiment where translational relevance to human H3 pharmacology must be explicitly demonstrated or ruled out.
- [1] Lovenberg TW, Pyati J, Chang H, Wilson SJ, Erlander MG. Cloning of rat histamine H3 receptor reveals distinct species pharmacological profiles. J Pharmacol Exp Ther. 2000;293(3):771-778. View Source
